![molecular formula C10H9N5O B6145743 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one CAS No. 79973-95-8](/img/no-structure.png)
2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
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Overview
Description
This compound is a purine derivative with a pyridin-3-yl group attached. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The pyridin-3-yl group is a common motif in medicinal chemistry due to its ability to participate in various chemical reactions and its potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The compound contains a purine core, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms. Attached to this core is a pyridin-3-yl group, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine and pyridine moieties. These structures can participate in a variety of chemical reactions, including but not limited to, substitution reactions, redox reactions, and coordination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen in the aromatic rings could increase its polarity and potentially its solubility in water .Scientific Research Applications
- Pyrimidine derivatives have shown promise as anti-fibrotic agents. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities, inhibiting collagen expression and hydroxyproline content .
- Researchers have explored fused and substituted pyrimidine derivatives as potential anticancer agents. For instance, Allam et al. synthesized 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines , which displayed promising anticancer activity .
- Pyrimidine derivatives have been investigated for their antimicrobial effects. These compounds may exhibit activity against bacteria, fungi, and other pathogens .
- Some pyrimidine derivatives have demonstrated antiviral properties. Researchers have explored their potential in combating viral infections .
- Pyrimidine-based compounds have been studied for their antitumor activity. Their mechanisms of action may involve inhibition of tumor growth or metastasis .
Anti-Fibrosis Activity
Anticancer Potential
Antimicrobial Properties
Antiviral Applications
Antitumor Effects
Other Biological Activities
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Biochemical Pathways
Similar compounds have been reported to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in the formation of stable collagen molecules, a key component of the extracellular matrix in various tissues.
Pharmacokinetics
A similar compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, was reported to have high oral bioavailability when taken with food .
Result of Action
Similar compounds have been reported to possess significant antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi .
Action Environment
The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine, was reported to be influenced by the ambient conditions, showing excitation-dependent fluorescence and phosphorescence .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves the condensation of 3-amino-2-pyridinecarbonitrile with 2,3,6,7-tetrahydro-1H-purin-6-one in the presence of a suitable catalyst.", "Starting Materials": [ "3-amino-2-pyridinecarbonitrile", "2,3,6,7-tetrahydro-1H-purin-6-one", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 3-amino-2-pyridinecarbonitrile and 2,3,6,7-tetrahydro-1H-purin-6-one in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any precipitate.", "Step 5: Wash the precipitate with a suitable solvent such as ethanol or methanol.", "Step 6: Dry the product under vacuum to obtain 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one as a white solid." ] } | |
CAS RN |
79973-95-8 |
Product Name |
2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one |
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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